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Compound of Interest

Compound Name: Ethoheptazine

Cat. No.: B1218578 Get Quote

Executive Summary: Ethoheptazine is a synthetic opioid analgesic belonging to the 4-

phenylazepane chemical family. Developed in the 1950s, it represents a structural analogue of

the widely known opioid meperidine (pethidine), distinguished by a seven-membered azepane

ring in place of meperidine's six-membered piperidine ring. This structural modification

significantly influences its pharmacological profile, resulting in a lower analgesic potency. This

guide provides a technical overview of ethoheptazine's relationship to other phenazepane

opioids, its mechanism of action, and the experimental protocols used to characterize such

compounds. Due to its discontinuation from clinical use, modern quantitative receptor binding

and functional data for ethoheptazine are scarce in the scientific literature; this guide therefore

focuses on established structural relationships and provides contextual data from related opioid

classes.

The Phenazepane Scaffold: A Structural Overview
The core of ethoheptazine and its relatives is the 4-phenylazepane structure. This scaffold is a

ring-expanded version of the 4-phenylpiperidine structure that forms the basis for analgesics

like meperidine. The key structural features influencing pharmacological activity are:

The Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.

N-Methyl Group: The nitrogen atom is substituted with a methyl group, which is common

among many opioids and important for receptor interaction.
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Quaternary Carbon at C4: The 4-position of the ring holds both a phenyl group and an ester

or acyl group, creating a critical quaternary center.

This expansion from a six- to a seven-membered ring alters the conformation and

stereochemistry of the molecule, impacting how it fits into the opioid receptor binding pocket.

Ethoheptazine: Profile of a Phenazepane Opioid
Ethoheptazine (ethyl 1-methyl-4-phenylazepane-4-carboxylate) was marketed as Zactane for

the relief of mild to moderate pain.[1] It is chemically related to meperidine and another

phenazepane derivative, proheptazine.[1]

Chemical Properties:

Molecular Formula: C₁₆H₂₃NO₂

IUPAC Name: ethyl 1-methyl-4-phenylazepane-4-carboxylate

Mechanism of Action
Like other opioid analgesics, ethoheptazine's primary mechanism of action is as an agonist at

the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR

in the central nervous system initiates a signaling cascade that results in analgesia. The key

steps are:

G-Protein Coupling: Agonist binding causes a conformational change in the MOR, promoting

the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

Downstream Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading

to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the

inhibition of voltage-gated calcium channels (VGCCs).

Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx

decrease neuronal excitability, inhibiting the transmission of nociceptive signals.[4]
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The overall effect is a reduction in the perception of pain.[2]

Comparative Pharmacology and Structure-Activity
Relationships (SAR)
Direct, side-by-side quantitative comparisons of ethoheptazine's binding affinity and functional

potency at opioid receptors are not readily available in modern literature. However, structure-

activity relationships can be inferred from related compounds.

A key principle in this chemical class is that ring expansion from the 4-phenylpiperidine

(meperidine) to the 4-phenylazepane (ethoheptazine) scaffold generally leads to a decrease in

analgesic potency. This is further supported by analogues in the fentanyl series, where the

azepane homologue is significantly less potent than fentanyl itself.

Opioid Receptor Binding Affinity
Quantitative binding data (Kᵢ) for ethoheptazine is not present in publicly accessible

databases. For context, Table 1 provides Kᵢ values for meperidine and other common opioids at

the human μ-opioid receptor. It is anticipated that ethoheptazine would exhibit a significantly

higher Kᵢ value (lower affinity) than meperidine.[5]

Table 1: μ-Opioid Receptor Binding Affinities of Selected Opioids

Compound Kᵢ (nM) at human MOR

Ethoheptazine Data not available

Proheptazine Data not available

Meperidine > 100

Morphine 1 - 100

Fentanyl 1 - 100

Sufentanil < 1

Data sourced from a comparative binding assay using a cell membrane preparation expressing

recombinant human MOR.[5]
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Logical Relationships in Azepane and Piperidine
Opioids
The structural and potency relationships between these compounds can be visualized as a

logical progression.
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Caption: Structural relationships between piperidine and azepane opioids.

Key Experimental Methodologies
The characterization of novel opioid compounds relies on a suite of standardized in vitro

assays.

Protocol: Opioid Receptor Radioligand Binding Assay
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This competitive binding assay is used to determine the binding affinity (Kᵢ) of a test compound

by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

Radioligand: [³H]DAMGO or [³H]Diprenorphine (specific activity >30 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Naloxone (10 μM final concentration).

Test compounds (e.g., Ethoheptazine) at various concentrations.

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, combine cell membranes (20-50 μg protein/well), a fixed concentration of

radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in

assay buffer.

For total binding wells, add buffer instead of test compound. For non-specific binding wells,

add 10 μM naloxone.

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using

a liquid scintillation counter.
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3. Data Analysis:

Calculate specific binding by subtracting non-specific counts from total counts.

Plot the percentage of specific binding against the log concentration of the test compound to

generate a competition curve.

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding)

using non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is

the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Protocol: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of the G-protein by an agonist, providing data on

potency (EC₅₀) and efficacy (Eₘₐₓ).

1. Materials:

Cell membranes as described above.

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

GDP (10 μM final concentration).

Test compounds at various concentrations.

Non-specific binding control: unlabeled GTPγS (10 μM).

2. Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, combine cell membranes (10-20 μg protein/well), GDP, [³⁵S]GTPγS (0.05

nM), and varying concentrations of the test compound in assay buffer.
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For basal binding wells, add buffer instead of test compound.

Incubate at 25-30°C for 60 minutes.

Terminate and filter the reaction as described for the binding assay.

Quantify the filter-bound radioactivity by liquid scintillation.

3. Data Analysis:

Subtract non-specific binding from all wells.

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal

response) and Eₘₐₓ (maximal stimulation).

General Experimental Workflow
The process of characterizing a novel opioid-like compound follows a logical progression from

initial binding studies to functional and in vivo assessment.
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Caption: Standard workflow for opioid drug characterization.

Mu-Opioid Receptor Signaling Pathway
The canonical signaling pathway for μ-opioid receptor agonists like ethoheptazine is mediated

by the Gi/o family of G-proteins.
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Caption: Mu-opioid receptor G-protein dependent signaling cascade.

Conclusion and Future Directions
Ethoheptazine and the broader class of phenazepane opioids represent an early chapter in

the synthetic development of analgesics. Their primary value from a modern drug development

perspective lies in the structure-activity relationship lessons they provide, specifically

demonstrating the conformational sensitivity of the opioid receptor to the size of the central

heterocyclic ring. While ethoheptazine itself proved to have limited clinical efficacy, the
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principles learned from its development inform the design of new generations of analgesics.

Future research on novel scaffolds may benefit from a retrospective analysis of these older

compounds, although a full pharmacological re-evaluation using modern binding and functional

assays would be required to precisely quantify their receptor interaction profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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